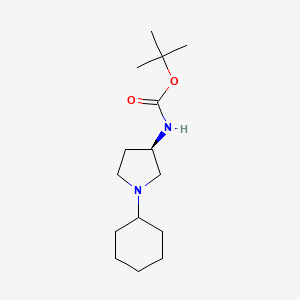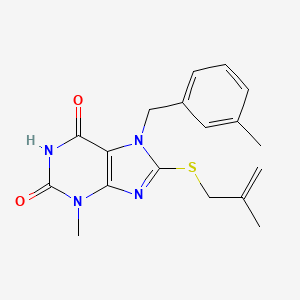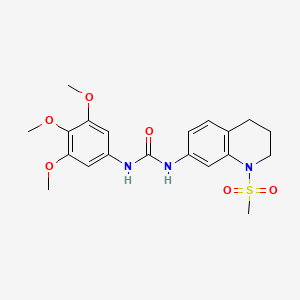
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound characterized by a unique structure that includes a methylsulfonyl-tetrahydroquinoline moiety and a trimethoxyphenylurea group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can be accomplished via multi-step organic reactions, typically starting from readily available precursors. A common synthetic route involves:
Formation of Tetrahydroquinoline: A precursor like aniline undergoes cyclization with an appropriate aldehyde, forming 1,2,3,4-tetrahydroquinoline.
Sulfonylation: Introducing the methylsulfonyl group involves reaction with methylsulfonyl chloride in the presence of a base like triethylamine, under controlled temperature.
Urea Formation: The final step involves coupling with 3,4,5-trimethoxyaniline using phosgene or an equivalent reagent to form the urea linkage.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for efficiency and yield. This includes continuous flow processes for steps like sulfonylation and urea formation, using automated reactors to ensure consistent quality.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The methylsulfonyl group can undergo oxidation, usually requiring strong oxidizing agents like KMnO4.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, could target the trimethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at positions ortho to the methoxy groups or on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7 in acidic conditions.
Reduction: LiAlH4, NaBH4 in appropriate solvents.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed: Products vary based on reaction type; oxidations can yield sulfone derivatives, reductions might produce deprotected amine groups, while substitutions can introduce various functional groups.
科学研究应用
In Chemistry:
As a building block in organic synthesis.
In the development of novel materials with specific properties.
In Biology:
Studied for its interactions with biological macromolecules.
Potential use in the development of enzyme inhibitors.
In Medicine:
Investigated for its therapeutic potential, particularly as an antineoplastic or antimicrobial agent.
A candidate in drug discovery due to its structural features.
In Industry:
Utilized in the synthesis of advanced polymers and materials.
Potential use in the production of specialty chemicals with desired properties.
作用机制
Mechanism: The compound's mechanism of action varies with its application but often involves interaction with molecular targets like enzymes or receptors. Its structure allows it to fit into active sites, blocking normal substrate access.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors on cell surfaces, affecting signaling pathways.
相似化合物的比较
1-(3,4,5-Trimethoxyphenyl)-3-(quinolin-7-yl)urea.
1-(1-(Methanesulfonyl)-2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dichlorophenyl)urea.
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea.
Comparison:
Structural Differences: The substitution pattern on the quinoline and phenylurea moieties differs among these compounds, affecting their reactivity and interactions.
Unique Features: 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea stands out due to its specific methylsulfonyl and trimethoxy substitutions, which influence its chemical behavior and biological activity.
Conclusion
This comprehensive look into this compound highlights its synthesis, chemical properties, and varied applications. Its unique structure opens avenues for research in multiple fields, from chemistry to medicine.
属性
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-11-15(12-18(28-2)19(17)29-3)22-20(24)21-14-8-7-13-6-5-9-23(16(13)10-14)30(4,25)26/h7-8,10-12H,5-6,9H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEREPAROKMKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

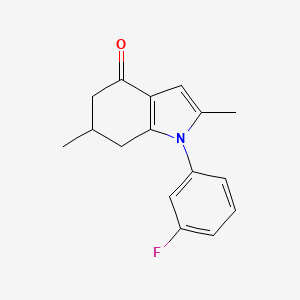
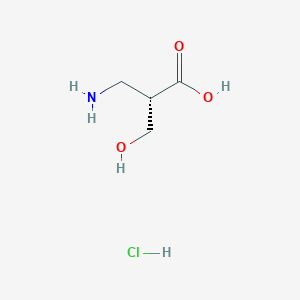
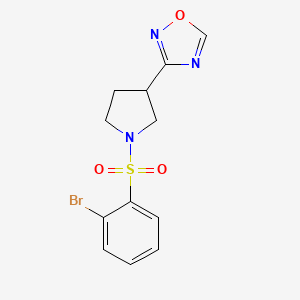
![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741268.png)
![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)
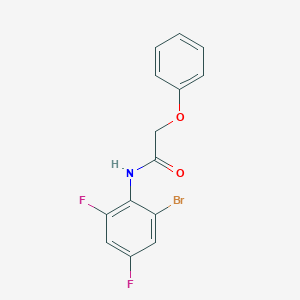
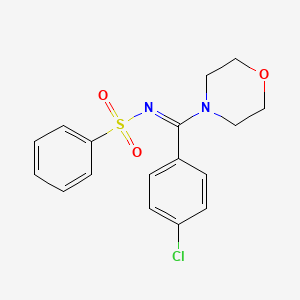
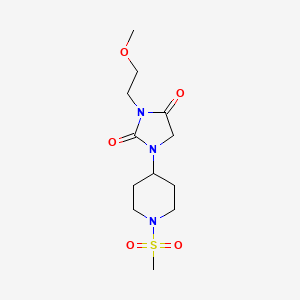
![tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)
